molecular formula C20H18N4O3 B2626921 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile CAS No. 946308-45-8

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile

Cat. No. B2626921
M. Wt: 362.389
InChI Key: QLSJVGLBFYADFE-UHFFFAOYSA-N
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Description

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as FCPO, is a chemical compound that has been of significant interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Scientific Research Applications

  • Pharmacological Evaluation :

    • A study conducted by Kumar et al. (2017) focused on synthesizing novel derivatives of a similar compound, evaluating their antidepressant and antianxiety activities. These derivatives were synthesized beginning from 2-acetylfuran and were tested in albino mice, showing significant results in behavioral tests.
  • Antimicrobial Activities :

    • Research by Başoğlu et al. (2013) involved synthesizing new azole derivatives starting from furan-2-carbohydrazide. These compounds were tested for their antimicrobial activities, with some displaying activity against tested microorganisms.
  • Synthetic Method Improvement :

    • A study by Shi Jian-me (2015) improved the synthetic process for a related compound, enhancing the yield and simplifying purification processes.
  • Serotonin Receptor Antagonists :

    • Mahesh et al. (2004) synthesized novel compounds for potential use as serotonin 5-HT3 receptor antagonists. These compounds were evaluated in Guinea pig ileum for their receptor antagonism.
  • Market Analysis through Patents :

    • An analysis by Habernickel (2001) reflected on the pharmaceutical market through patents, mentioning similar compounds and their potential applications in drug development.
  • HPLC-DAD Method Development :

    • Research by Varynskyi et al. (2017) focused on developing a new method for determining a related compound as an active pharmaceutical ingredient using high-performance liquid chromatography.
  • ACE Inhibitors from Indanone Derivatives :

    • A study by Vulupala et al. (2018) designed novel triazole derivatives as angiotensin converting enzyme (ACE) inhibitors, showing minimal toxicity and potent inhibition activity.

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-4-2-5-15(12-14)18-22-16(13-21)20(27-18)24-9-7-23(8-10-24)19(25)17-6-3-11-26-17/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSJVGLBFYADFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile

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